An In-Depth Technical Guide to 4-Methyl-1,4'-bipiperidine Dihydrochloride
An In-Depth Technical Guide to 4-Methyl-1,4'-bipiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,4'-bipiperidine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, the bipiperidine scaffold, is a key feature in a variety of biologically active molecules. The presence of a methyl group provides a specific modification that can influence the compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of 4-Methyl-1,4'-bipiperidine dihydrochloride, including its synthesis, characterization, applications, and safety considerations, to support its use in research and development.
The confirmed Chemical Abstracts Service (CAS) number for the dihydrochloride salt form of this compound, specifically named 4'-Methyl-[1,4']bipiperidinyl dihydrochloride, is 3543-23-5 .
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The properties of 4-Methyl-1,4'-bipiperidine dihydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3543-23-5 | ChemicalBook |
| Molecular Formula | C₁₁H₂₄Cl₂N₂ | ChemicalBook |
| Molecular Weight | 255.23 g/mol | ChemicalBook |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | --- |
| Melting Point | >300 °C (decomposes) (for the related 4,4'-Bipiperidine dihydrochloride) | --- |
Synthesis and Purification
The synthesis of 4-Methyl-1,4'-bipiperidine typically proceeds via a reductive amination reaction. This robust and widely used method in medicinal chemistry allows for the formation of a new carbon-nitrogen bond. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 4-Methyl-1,4'-bipiperidine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for reductive amination of piperidones.[1]
Step 1: Reductive Amination
-
To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 4-methylpiperidine (1.1 eq).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid the reduction of the ketone before iminium ion formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4'-bipiperidine free base.
Step 2: Purification of the Free Base
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Step 3: Salt Formation
-
Dissolve the purified 4-Methyl-1,4'-bipiperidine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Methyl-1,4'-bipiperidine dihydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (in D₂O):
-
δ ~3.5-3.8 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.
-
δ ~2.8-3.2 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.
-
δ ~2.0-2.4 ppm (m): Methine proton at the 4-position of the methyl-substituted piperidine ring and the methine proton at the 4'-position of the other piperidine ring.
-
δ ~1.5-1.9 ppm (m): Methylene protons on the piperidine rings.
-
δ ~1.0-1.2 ppm (d): Methyl group protons, coupled to the adjacent methine proton.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~60-65 ppm: Carbon at the junction of the two piperidine rings (C4').
-
δ ~45-55 ppm: Carbons adjacent to the nitrogen atoms in both rings.
-
δ ~30-40 ppm: Methylene carbons in the piperidine rings and the methine carbon bearing the methyl group.
-
δ ~15-20 ppm: Methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Characteristic IR Absorption Bands (Solid State, KBr):
-
~2700-3000 cm⁻¹ (broad): N-H stretching vibrations from the protonated amine hydrochlorides.
-
~2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine rings and the methyl group.
-
~1400-1600 cm⁻¹: N-H bending vibrations.
-
~1450 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation Pattern (ESI-MS):
-
[M+H]⁺: The protonated molecule of the free base (C₁₁H₂₂N₂) would be observed at m/z ≈ 183.18.
-
Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring, often initiated at the nitrogen atom, leading to the formation of stable iminium ions.[2]
Applications in Drug Development
The 4-Methyl-1,4'-bipiperidine scaffold is of significant interest in drug discovery, particularly in the development of antagonists for the C-C chemokine receptor type 5 (CCR5).
Caption: Role of 4-Methyl-1,4'-bipiperidine derivatives as CCR5 antagonists in preventing HIV entry.
CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host cells.[3] Small molecules that can block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV agents. The bipiperidine scaffold, including derivatives like 4-Methyl-1,4'-bipiperidine, has been identified as a key structural motif in the design of potent and selective CCR5 antagonists.[4][5][6] The methyl group can provide beneficial steric interactions within the binding pocket of the receptor, potentially enhancing potency and selectivity. Therefore, 4-Methyl-1,4'-bipiperidine dihydrochloride is a crucial starting material for the synthesis of novel CCR5 antagonists and other potential therapeutics.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.
Hazard Identification:
-
Piperidine and its derivatives are generally classified as harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[7][8][9][10]
-
It is expected that 4-Methyl-1,4'-bipiperidine dihydrochloride will have a similar hazard profile.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
4-Methyl-1,4'-bipiperidine dihydrochloride (CAS No. 3543-23-5) is a key synthetic intermediate with significant potential in drug discovery and development, particularly in the synthesis of CCR5 antagonists for the treatment of HIV. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling practices. By understanding these technical aspects, researchers can effectively utilize this compound in their pursuit of novel therapeutics.
References
- Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Bisaga, A., & Evans, S. M. (2006). The reinforcing and subjective effects of buspirone in combination with alprazolam in humans. Psychopharmacology, 186(3), 324-332.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Deng, H., et al. (2012). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, vicriviroc (SCH 417690), for the treatment of HIV infection. Journal of medicinal chemistry, 55(18), 7787-7796.
-
PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). CCR5 receptor. Retrieved from [Link]
- Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342.
- Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.
- Strizki, J. M., et al. (2001). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, aplaviroc (SCH-C), for the treatment of HIV infection. Antimicrobial agents and chemotherapy, 45(10), 2841-2849.
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
- Debnath, A. K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of medicinal chemistry, 46(22), 4734-4746.
- Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. cdhfinechemical.com [cdhfinechemical.com]
